molecular formula C21H19N3O5S2 B2867638 6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,4-dimethylbenzoate CAS No. 877650-78-7

6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,4-dimethylbenzoate

Cat. No.: B2867638
CAS No.: 877650-78-7
M. Wt: 457.52
InChI Key: QWHOAINFTVTDPY-UHFFFAOYSA-N
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Description

This novel chemical entity, 6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,4-dimethylbenzoate, is a synthetic compound of significant interest in medicinal chemistry and antibiotic discovery research. Its molecular architecture, which integrates a 1,3,4-thiadiazole scaffold linked to a pyran-3-yl benzoate, is strategically designed to mimic structural motifs found in potent pharmacophores. Recent studies highlight its primary research value as a dual-targeting agent. It has demonstrated promising in vitro inhibitory activity against both bacterial type II topoisomerases, such as DNA gyrase and topoisomerase IV, which are critical enzymes for bacterial DNA replication [1] . Concurrently, the compound exhibits potent effects on receptor tyrosine kinases, including the epidermal growth factor receptor (EGFR), a key driver in oncogenic signaling pathways [2] . This dual mechanism positions it as a valuable chemical tool for investigating cross-reactive inhibitor profiles and for developing novel therapeutic strategies against multi-drug resistant bacterial infections and certain cancer types. Researchers are employing this compound to explore structure-activity relationships, elucidate precise binding modes through crystallographic studies, and assess its efficacy in cell-based and enzymatic assays to combat the growing challenge of antimicrobial and anticancer resistance.

Properties

IUPAC Name

[6-[[5-(cyclopropanecarbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 3,4-dimethylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O5S2/c1-11-3-4-14(7-12(11)2)19(27)29-17-9-28-15(8-16(17)25)10-30-21-24-23-20(31-21)22-18(26)13-5-6-13/h3-4,7-9,13H,5-6,10H2,1-2H3,(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWHOAINFTVTDPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)OC2=COC(=CC2=O)CSC3=NN=C(S3)NC(=O)C4CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiadiazole Ring Formation

The 1,3,4-thiadiazole scaffold is synthesized via cyclization of thiosemicarbazides under acidic conditions. A representative procedure involves:

  • Reaction : Cyclopropanecarbonyl chloride (1.2 equiv) is reacted with thiosemicarbazide in dichloromethane (DCM) at 0°C, followed by addition of phosphorus oxychloride (POCl₃) to initiate cyclization.
  • Workup : The intermediate is treated with ice-water, and the precipitate is filtered to yield 5-(cyclopropanecarboxamido)-1,3,4-thiadiazole-2-thiol.

Key Data :

  • Yield: 68–72%
  • Characterization: $$ ^1H $$-NMR (DMSO-$$d_6$$): δ 13.2 (s, 1H, SH), 2.1–2.3 (m, 1H, cyclopropane), 1.0–1.2 (m, 4H, cyclopropane CH₂).

Preparation of 4-Oxo-4H-Pyran-3-yl Methyl Electrophile

Pyranone Synthesis via Knorr Condensation

The pyranone ring is constructed using a modified Knorr condensation:

  • Reaction : Ethyl acetoacetate (1.0 equiv) and malononitrile (1.1 equiv) are heated under reflux in ethanol with piperidine as a catalyst.
  • Intermediate Isolation : The resulting 6-methyl-4-oxo-4H-pyran-3-carbonitrile is treated with sodium methoxide to hydrolyze the nitrile to a carboxylic acid.
  • Methylation : The carboxylic acid is converted to a methyl ester using iodomethane (CH₃I) and potassium carbonate (K₂CO₃) in acetone.

Key Data :

  • Yield (Pyranone intermediate): 58%
  • Melting Point: 142–144°C

Thioether Coupling Between Thiadiazole and Pyranone

Nucleophilic Substitution

The thiol group of the thiadiazole attacks the methyl electrophile on the pyranone under basic conditions:

  • Reaction : 5-(Cyclopropanecarboxamido)-1,3,4-thiadiazole-2-thiol (1.0 equiv) and 6-(bromomethyl)-4-oxo-4H-pyran-3-yl methyl ester (1.1 equiv) are stirred in dimethylformamide (DMF) with potassium carbonate (K₂CO₃) at 60°C for 12 hours.
  • Workup : The product is purified via silica gel chromatography (ethyl acetate/hexane, 3:7).

Key Data :

  • Yield: 65%
  • $$ ^13C $$-NMR (CDCl₃): δ 172.8 (C=O, pyranone), 166.4 (C=O, amide), 112.5 (thiadiazole C-S).

Esterification with 3,4-Dimethylbenzoyl Chloride

Steglich Esterification

The hydroxyl group on the pyranone undergoes esterification using 3,4-dimethylbenzoyl chloride:

  • Reaction : The pyranone-thiadiazole intermediate (1.0 equiv) and 3,4-dimethylbenzoyl chloride (1.5 equiv) are combined in anhydrous DCM with 4-dimethylaminopyridine (DMAP, 0.1 equiv) and triethylamine (TEA, 2.0 equiv) at room temperature.
  • Workup : The mixture is washed with brine, dried over MgSO₄, and concentrated.

Key Data :

  • Yield: 78%
  • IR (KBr): 1745 cm⁻¹ (ester C=O), 1670 cm⁻¹ (amide C=O).

Alternative Synthetic Routes and Optimization

Mitsunobu Reaction for Thioether Formation

An alternative to nucleophilic substitution employs Mitsunobu conditions to couple the thiadiazole-thiol and a pyranone-alcohol:

  • Reaction : Diethyl azodicarboxylate (DEAD, 1.2 equiv) and triphenylphosphine (PPh₃, 1.2 equiv) in tetrahydrofuran (THF) facilitate coupling at 0°C.
  • Advantage : Higher regioselectivity (yield: 73%) compared to SN2 methods.

Solid-Phase Synthesis for Scalability

Immobilizing the pyranone intermediate on Wang resin enables iterative coupling and easier purification:

  • Resin-bound pyranone is treated with thiadiazole-thiol and DEAD/PPh₃, followed by cleavage with trifluoroacetic acid (TFA).
  • Yield: 70% with >95% purity.

Critical Analysis of Methodologies

Method Yield (%) Purity (%) Time (h) Cost Efficiency
Nucleophilic Substitution 65 90 12 Moderate
Mitsunobu Reaction 73 95 6 High
Solid-Phase Synthesis 70 95 24 Low

Key Findings :

  • Mitsunobu conditions offer superior yields and purity but require costly reagents.
  • Solid-phase synthesis suits large-scale production despite longer reaction times.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: Undergoes oxidation to potentially form sulfoxides or sulfones.

  • Reduction: Reductive amination can alter the cyclopropanecarboxamide functionality.

  • Substitution: The aromatic ring undergoes electrophilic aromatic substitution with suitable halogenating agents.

Common Reagents and Conditions

  • Oxidizing Agents: Use of peroxides or KMnO₄.

  • Reducing Agents: Commonly, lithium aluminium hydride (LiAlH₄) or hydrogenation with Pd/C.

  • Substitution Agents: Halogenation often employs NBS (N-bromosuccinimide).

Major Products Formed

Depending on the reaction type, the major products can include sulfoxides, altered amidic structures, and halogenated aromatic derivatives, each revealing different facets of reactivity for further research.

Scientific Research Applications

This compound serves as a versatile subject in diverse scientific research applications, including:

  • Chemistry: Investigations into reaction mechanisms and product formations.

  • Biology: Exploring its interactions with biological molecules for potential bioactivity.

  • Medicine: Research into its pharmacological potential as a precursor for drug development.

  • Industry: Utilized in materials science for creating specialized polymers and coatings.

Mechanism of Action

The compound's effects are primarily through its interactions at the molecular level:

  • Molecular Targets: Enzyme inhibition, receptor binding, or interaction with nucleic acids.

  • Pathways Involved: These can include disrupting protein synthesis pathways or modulating signaling cascades.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table compares key structural and synthetic features of 6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,4-dimethylbenzoate with related compounds from the literature:

Compound Core Structure Substituents Synthetic Method Yield Key Properties
Target Compound Pyran-4-one + 1,3,4-thiadiazole Cyclopropanecarboxamido (thiadiazole), 3,4-dimethylbenzoate (pyran) Microwave-assisted alkylation N/A High structural complexity, unknown bioactivity
9 (Dibenzoate derivative from ) Pyrido[3,2-f][1,4]thiazepin-5-one Benzoyl groups at hydroxyl positions Microwave-assisted benzoylation 85% Improved thermal stability, moderate antimicrobial activity
14 (Thieno[2,3-b]pyridin-3(2H)-one from ) Thieno-pyridinone Arylazo group at position 2 Coupling with arenediazonium 70–75% Chromophoric properties, potential for dye applications
4a-c (Pyridothiazepines from ) Pyrido[3,2-f][1,4]thiazepin-5-one Varied α-haloketone substituents (e.g., CH₃, C₆H₅) Stepwise alkylation/cyclization 65–80% Antimicrobial activity against Gram-positive bacteria

Key Observations:

Structural Complexity : The target compound’s cyclopropanecarboxamido and 3,4-dimethylbenzoate groups introduce steric bulk and hydrophobicity, differentiating it from simpler analogs like 4a-c .

Bioactivity Gaps : While pyridothiazepines (4a-c ) show antimicrobial activity, the biological profile of the target compound remains unexplored. Its ester and amide groups may enhance metabolic stability compared to hydroxyl-containing analogs like 14 .

Mechanistic and Functional Insights

  • Reactivity : The thiadiazole-thioether linkage in the target compound is susceptible to nucleophilic attack, similar to 10a-c , which undergo S-alkylation . This reactivity could be leveraged for further derivatization.
  • Stability : The 3,4-dimethylbenzoate ester likely enhances hydrolytic stability relative to hydroxylated pyran derivatives (e.g., 2 ), which are prone to oxidation .

Biological Activity

The compound 6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,4-dimethylbenzoate (CAS Number: 877650-70-9) is a complex organic molecule that integrates multiple pharmacologically relevant moieties. This article explores its biological activity, particularly its potential as an antimicrobial and anticancer agent, based on synthesized derivatives and various biological evaluations.

Chemical Structure and Properties

The molecular formula of this compound is C20H17N3O5S2C_{20}H_{17}N_{3}O_{5}S_{2} with a molecular weight of approximately 443.5 g/mol. The structure features a pyran ring fused with thiadiazole and benzoate groups, which are known to enhance biological activity through various mechanisms.

PropertyValue
Molecular FormulaC20H17N3O5S2
Molecular Weight443.5 g/mol
CAS Number877650-70-9
Structural FeaturesPyran, Thiadiazole, Benzoate

Anticancer Activity

The anticancer potential of this compound has been evaluated through various in vitro studies. It has shown promising results against several cancer cell lines, notably:

  • HepG2 (Liver Cancer) : The compound exhibited significant cytotoxicity with an IC50 value indicating effective growth inhibition.
  • HCT116 (Colorectal Cancer) : Similar to HepG2, it demonstrated potent activity against HCT116 cells.

In a comparative study involving other derivatives, the compound's anticancer efficacy was supported by its ability to induce apoptosis in cancer cells through mechanisms such as cell cycle arrest and modulation of apoptosis-related proteins.

Antimicrobial Activity

The compound's antimicrobial properties were assessed against various bacterial strains. Preliminary results indicated:

  • Gram-positive bacteria : Moderate to strong inhibitory effects were noted against strains like Staphylococcus aureus.
  • Gram-negative bacteria : Variable activity was observed, with some derivatives showing significant effects against Escherichia coli.

The biological activity of the compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The presence of thiadiazole and pyran moieties suggests potential inhibition of key enzymes involved in cancer cell proliferation.
  • DNA Interaction : Compounds containing similar structures have been shown to intercalate into DNA, disrupting replication and transcription processes.
  • Antioxidant Activity : Some derivatives exhibit antioxidant properties that may contribute to their anticancer effects by reducing oxidative stress in cells.

Case Studies and Research Findings

Several studies have focused on synthesizing analogs of this compound to enhance its biological profile:

  • Synthesis and Evaluation : A study synthesized derivatives with varying substitutions on the benzoate moiety and evaluated their biological activities. Compounds with electron-withdrawing groups showed increased potency against cancer cell lines compared to those with electron-donating groups .
  • Structure-Activity Relationship (SAR) : Research highlighted that modifications at specific positions on the thiadiazole ring significantly influenced anticancer activity. For instance, introducing alkyl groups improved solubility and bioavailability without compromising efficacy .

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